(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

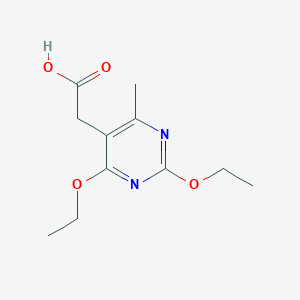

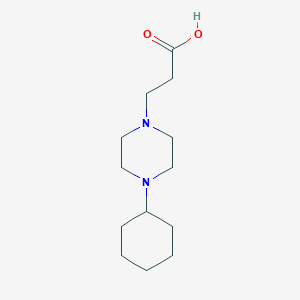

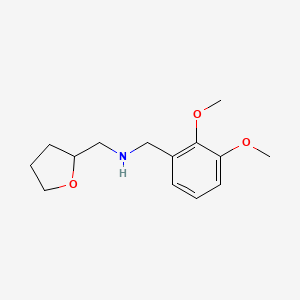

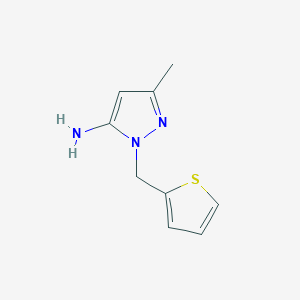

“(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” is a chemical compound with the empirical formula C7H10N2O2 . It is also known as 3,5-Dimethyl-1H-pyrazole-1-acetic acid . The CAS Number for this compound is 16034-49-4 .

Synthesis Analysis

While specific synthesis methods for “(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” were not found, there are studies on the synthesis of related pyrazole derivatives. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Physical And Chemical Properties Analysis

“(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” is a paste with a melting point of 186-192 °C . The SMILES string for this compound is Cc1cc©n(CC(O)=O)n1 .

Scientific Research Applications

Antimycobacterial Agents

Pyrazole derivatives have been studied for their potential as inhibitors of enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthesis pathway in mycobacteria. This makes them candidates for antimycobacterial agents, potentially useful in treating diseases like tuberculosis .

Antileishmanial and Antimalarial Activities

Some pyrazole compounds have shown potent antileishmanial and antimalarial activities. Molecular simulation studies have supported their effectiveness by demonstrating a good fit within the active sites of target enzymes, leading to lower binding free energies .

Anti-inflammatory and Analgesic Effects

Pyrazoles are known to exhibit anti-inflammatory and analgesic properties. They have been used to develop new therapeutic agents that can help manage pain and inflammation .

Antifungal and Antiviral Properties

The pyrazole core has been incorporated into molecules with antifungal and antiviral activities. These compounds can be explored for use in treating various fungal infections and viral diseases .

Antidepressant Effects

Research has indicated that certain pyrazole derivatives may have antidepressant effects. This opens up possibilities for their use in psychiatric medication .

Antibacterial Applications

Pyrazole-based compounds have been evaluated for their antibacterial properties, making them potential candidates for new antibiotics .

Antitumor Activities

There is interest in pyrazole derivatives as antitumor agents due to their ability to interfere with various biological pathways involved in cancer progression .

Antioxidant Properties

Compounds with a pyrazole core have shown antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

MDPI - Synthesis, Molecular Docking Study BMC Chemistry - Synthesis, antileishmanial Springer - Recent advances in the synthesis

Future Directions

The future directions for the study of “(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” and related compounds could include further exploration of their pharmacological effects, such as their antileishmanial and antimalarial activities . Additionally, the development of new synthesis methods and the study of their chemical reactions could be beneficial .

properties

IUPAC Name |

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h4H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAAGCCBFNEUKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390323 |

Source

|

| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid | |

CAS RN |

890092-87-2 |

Source

|

| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

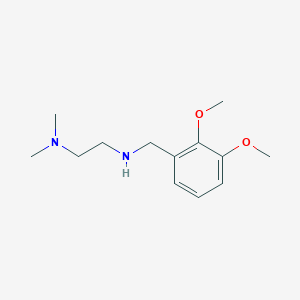

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)

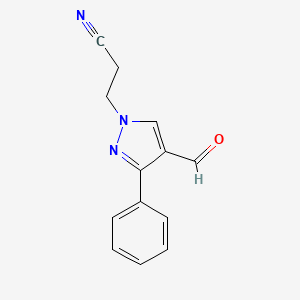

![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)